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Compound of Interest

Compound Name: 2-Bromo-5-(trifluoromethyl)aniline

Cat. No.: B1265768 Get Quote

A comprehensive spectroscopic comparison of 2-Bromo-5-(trifluoromethyl)aniline and its

isomers is crucial for researchers in drug development and chemical synthesis. The precise

identification of these isomers is critical as their biological activity and chemical reactivity can

vary significantly with the substitution pattern on the aniline ring. This guide provides a detailed

comparison of their spectroscopic properties, supported by experimental data and protocols.

Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for 2-Bromo-5-
(trifluoromethyl)aniline and its common isomers. These differences in spectral properties

arise from the distinct electronic environments of the nuclei and functional groups in each

molecule.
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Isomer Name CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Spectroscopic
Data
Highlights

2-Bromo-5-

(trifluoromethyl)a

niline

454-79-5 C₇H₅BrF₃N 240.02

Physical State:

White to light

yellow crystalline

powder[1].

Density: 1.675

g/mL at 25 °C.

¹⁹F NMR: A

singlet is

expected for the

CF₃ group. IR

(cm⁻¹):

Characteristic

peaks for N-H

stretching, C-F

stretching, and

C-Br stretching.

3-Bromo-5-

(trifluoromethyl)a

niline

54962-75-3 C₇H₅BrF₃N 240.02

Physical State:

Liquid[2]. ¹⁹F

NMR: A signal at

–61.07 ppm has

been reported[3].

IR: Spectra

available from

Bruker Tensor 27

FT-IR (Neat)[4].

4-Bromo-2-

(trifluoromethyl)a

niline

445-02-3 C₇H₅BrF₃N 240.02

Boiling Point: 84-

86 °C/5 mmHg.

Density: 1.71

g/mL at 25 °C.

Refractive Index:

n20/D 1.532.
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2-Bromo-4-

(trifluoromethyl)a

niline

367-24-8 C₇H₅BrF₃N 240.02

Spectra

Available: NMR,

FTIR, Raman,

and MS (GC)

data are publicly

available for this

isomer, providing

a comprehensive

dataset for

comparison[5].

4-Bromo-3-

(trifluoromethyl)a

niline

118457-96-0 C₇H₅BrF₃N 240.02

This isomer is a

key intermediate

in the synthesis

of various

pharmaceutical

compounds. Its

distinct

substitution

pattern leads to

unique shifts in

NMR and IR

spectra

compared to

other isomers[2].

Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. Detailed

experimental protocols are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are recorded on a spectrometer, such as a Bruker 400 MHz instrument. Samples

are typically dissolved in a deuterated solvent like CDCl₃. One-dimensional spectra (¹H, ¹³C,

¹⁹F) and two-dimensional spectra (COSY, HSQC, HMBC) are acquired to fully elucidate the

structure[3]. For ¹H and ¹³C NMR, chemical shifts are reported in parts per million (ppm) relative
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to tetramethylsilane (TMS) as an internal standard. For ¹⁹F NMR, chemical shifts are

referenced to an external standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are obtained using an instrument like a Bruker Tensor 27 FT-IR[4]. For liquid

samples, a neat technique can be used, where a thin film of the liquid is placed between two

salt plates (e.g., KBr)[4]. For solid samples, the Attenuated Total Reflectance (ATR) technique

is common. Spectra are typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectra are acquired using techniques such as Gas Chromatography-Mass Spectrometry

(GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[3][5]. For LC-MS analysis, an

electrospray ionization (ESI) source is commonly used to generate ions[3][6]. The mass

analyzer (e.g., a quadrupole) separates ions based on their mass-to-charge ratio (m/z). The

characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key

diagnostic feature in the mass spectra of these compounds[3].

Experimental Workflow Visualization
The logical flow for a comparative spectroscopic analysis of these isomers is outlined below.

This workflow ensures a systematic and comprehensive characterization.
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Caption: Workflow for Spectroscopic Comparison of Isomers.

This guide provides a foundational understanding of the spectroscopic differences between 2-
Bromo-5-(trifluoromethyl)aniline and its isomers. By employing the described experimental

protocols and data analysis workflows, researchers can confidently identify and differentiate

these important chemical compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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